2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane
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Overview
Description
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methoxy and phenoxy groups. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenoxyphenol with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction temperature and time are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy groups can be reduced to form phenolic derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the phenoxy groups may produce phenol derivatives .
Scientific Research Applications
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The methoxy and phenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxolane ring provides a stable framework that can modulate the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares the methoxy group but lacks the dioxolane ring and phenoxy groups.
4-Hydroxy-3-methoxytoluene: Similar in structure but with different functional groups and reactivity.
4-Methylguaiacol: Contains a methoxy group and a phenolic structure but differs in overall molecular architecture.
Uniqueness
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is unique due to its combination of a dioxolane ring with methoxy and phenoxy groups. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
823221-92-7 |
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Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H18O5/c1-18-17-20-12-16(22-17)11-19-13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
InChI Key |
TYQBGWYIQQBLFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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